
Waag-3R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Waag-3R is a bioactive peptide that belongs to the ADAMTS (A Disintegrin and Metalloprotease with Thrombospondin Motifs) family. This peptide is specifically used in assays to measure the activity of aggrecanases, which are enzymes that cleave aggrecan, a major structural component of cartilage. Notably, Aggrecanase-1 (ADAMTS-4) is a principal aggrecanase in human osteoarthritic cartilage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Waag-3R is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is {Abz}-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-{Dpa}-Lys-Lys-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and bases like DIPEA. The peptide is then cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
Waag-3R primarily undergoes enzymatic cleavage reactions. It is used as a substrate in fluorescence resonance energy transfer (FRET) assays to measure the activity of aggrecanases. The peptide’s fluorescence properties change upon cleavage by the enzyme, allowing for the quantification of enzyme activity .
Common Reagents and Conditions
The FRET assay for this compound involves the use of recombinant aggrecanase enzymes (ADAMTS-4 and ADAMTS-5), a buffer containing HEPES, NaCl, CaCl2, CHAPS, and glycerol, and the peptide substrate. The reaction is typically carried out at 37°C, and the fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 420 nm .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is a shorter peptide fragment, which can be detected by its altered fluorescence properties .
Applications De Recherche Scientifique
Waag-3R is widely used in scientific research to study the activity of aggrecanases, particularly in the context of osteoarthritis. It serves as a substrate in FRET assays to measure the activity of ADAMTS-4 and ADAMTS-5, which are key enzymes involved in the degradation of cartilage in osteoarthritis. This peptide is also used in drug discovery and development to screen for potential inhibitors of aggrecanases, which could be therapeutic targets for osteoarthritis .
Mécanisme D'action
Waag-3R exerts its effects by serving as a substrate for aggrecanases. The peptide contains specific cleavage sites recognized by ADAMTS-4 and ADAMTS-5. Upon cleavage by these enzymes, the peptide’s fluorescence properties change, allowing for the quantification of enzyme activity. This mechanism is crucial for studying the role of aggrecanases in cartilage degradation and for screening potential inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aggrecanase-2 (ADAMTS-5) Substrates: Similar to Waag-3R, these peptides are used in FRET assays to measure the activity of ADAMTS-5.
Other FRET Peptides: Various FRET peptides are used to study different proteases and their inhibitors.
Uniqueness
This compound is unique in its specificity for ADAMTS-4 and ADAMTS-5, making it a valuable tool for studying these enzymes in the context of osteoarthritis. Its well-characterized fluorescence properties and high sensitivity in FRET assays distinguish it from other substrates .
Propriétés
Formule moléculaire |
C69H109N23O24 |
|---|---|
Poids moléculaire |
1644.7 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1 |
Clé InChI |
IVQACLFRHJPSHA-WLSNAMILSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N |
SMILES canonique |
CCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
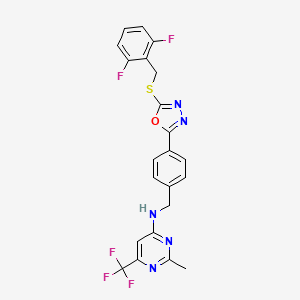
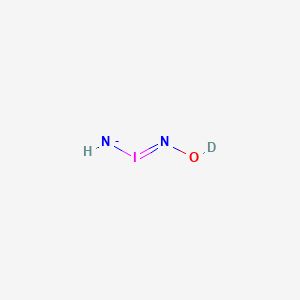
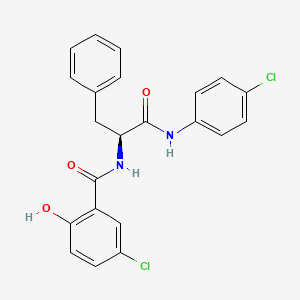
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

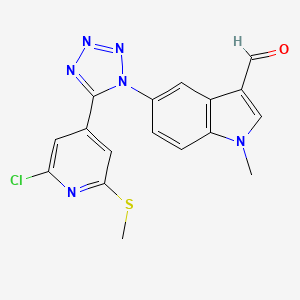
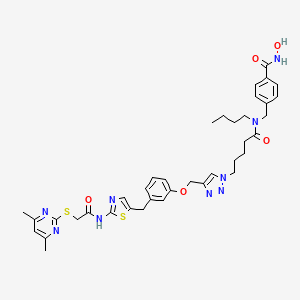


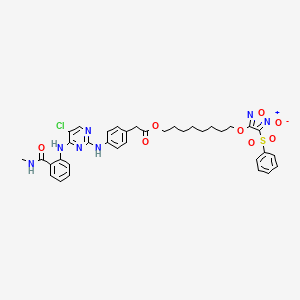

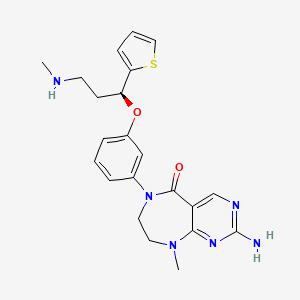
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
